molecular formula C22H31F3O6S B1147682 (5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate CAS No. 141664-05-3

(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate

Cat. No.: B1147682
CAS No.: 141664-05-3
M. Wt: 480.54
InChI Key:
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Description

Precursor

Scientific Research Applications

Crystal Structure and Molecular Analysis

  • Androsterone Derivatives as Inhibitors of Androgen Biosynthesis :

    • A study examined two androsterone derivatives, showcasing their molecular structure and potential biological applications. The compounds possess the typical steroid shape with variations in their extra E ring, which could rationalize their biological results (Djigoué et al., 2012).
  • Structural Characteristics of Steroidal Compounds :

    • The crystal structure of a related compound, 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate, was explored, demonstrating the fused four-ring steroidal system and their specific conformations. This study aids in understanding the molecular geometry of similar compounds (Zhou et al., 2015).
  • Cyclization Reactions of Phenylethynyl Compounds :

    • Research into the cyclization reactions of a phenylethynyl compound in different acidic mediums revealed insights into nucleophilic components and cyclization products. This study is significant for understanding reaction pathways in similar steroidal structures (Sal’nikov et al., 2013).

Biological and Chemical Applications

  • Liver X Receptor Agonists from Bile Acid :

    • A study utilized hyodeoxycholic acid to synthesize liver X receptor modulators. This research highlights the potential of using steroidal scaffolds for developing clinically useful regulators, a concept that could be applied to compounds with similar structures (Ching, 2013).
  • Synthesis and Structural Elucidation of Bioactive Compounds :

    • The synthesis and characterization of certain triorganotin(IV) derivatives demonstrated significant antibacterial, antifungal, and anticancer activities. This highlights the potential of structurally similar compounds in medicinal chemistry (Shaheen et al., 2014).
  • Synthesis of Spiro Derivatives and their Biological Activity :

    • Research into the synthesis of spiro derivatives of benzoxazines and their antimicrobial, anti-inflammatory, and antioxidant activities provides insights into the potential therapeutic applications of similar molecular structures (Mandzyuk et al., 2020).

Mechanism of Action

Properties

IUPAC Name

[(5'S,10'S,13'S,16'R)-10',13'-dimethyl-17'-oxospiro[1,3-dioxolane-2,3'-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene]-16'-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31F3O6S/c1-19-7-8-21(29-9-10-30-21)12-13(19)3-4-14-15(19)5-6-20(2)16(14)11-17(18(20)26)31-32(27,28)22(23,24)25/h13-17H,3-12H2,1-2H3/t13-,14?,15?,16?,17+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHIYTSWPJODOJ-NQPNWUDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3(CC1CCC4C2CCC5(C4CC(C5=O)OS(=O)(=O)C(F)(F)F)C)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3(C[C@@H]1CCC4C2CC[C@]5(C4C[C@H](C5=O)OS(=O)(=O)C(F)(F)F)C)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31F3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate
Reactant of Route 4
(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate
Reactant of Route 5
(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate
Reactant of Route 6
(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate

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